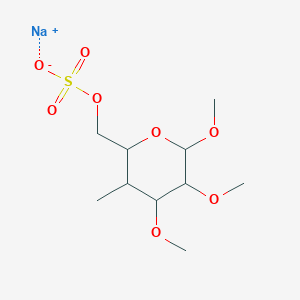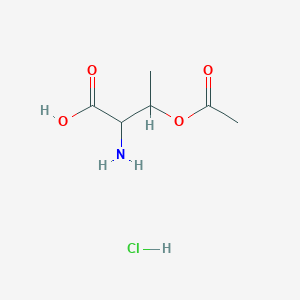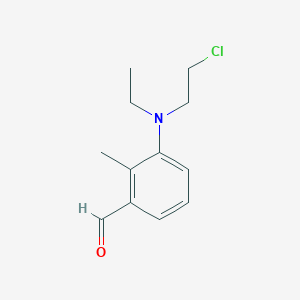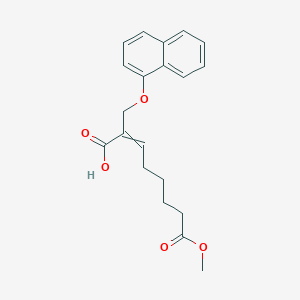
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the naphthalene derivative:
Methoxylation: The addition of a methoxy group to the compound.
Formation of the oxooctenoic acid backbone: This involves constructing the octenoic acid chain with the appropriate functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and naphthalene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enal
- 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enol
- 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enamine
Uniqueness
8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C20H22O5 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
8-methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid |
InChI |
InChI=1S/C20H22O5/c1-24-19(21)13-4-2-3-9-16(20(22)23)14-25-18-12-7-10-15-8-5-6-11-17(15)18/h5-12H,2-4,13-14H2,1H3,(H,22,23) |
Clave InChI |
PCLWFXJLVUJAKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCC=C(COC1=CC=CC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


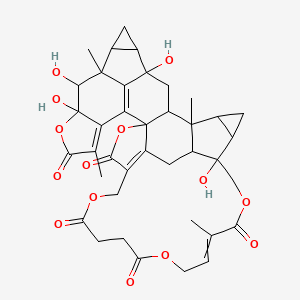
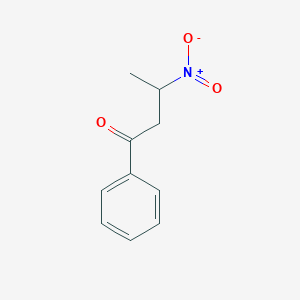
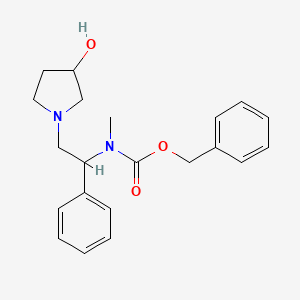
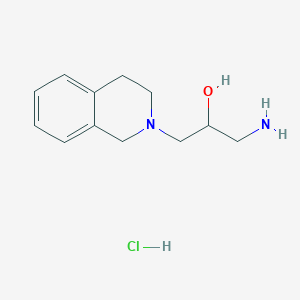
![3-(3,4-Dihydroxyphenyl)-2-[3-(3,4-dihydroxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B13391409.png)
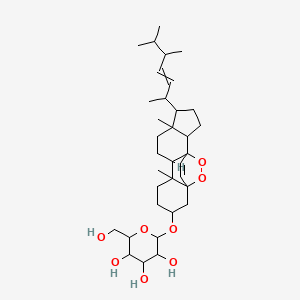
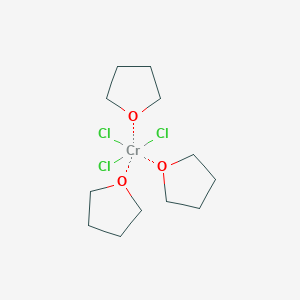
![cyclo[DL-Ala-DL-Asp-DL-Phe-DL-Lys-DL-Arg]](/img/structure/B13391430.png)
![2-[[5-Methoxy-2-(methylamino)pyrimidin-4-yl]amino]hexan-1-ol](/img/structure/B13391438.png)

![Butanamide, N-[2-(diethylamino)ethyl]-3-oxo-](/img/structure/B13391450.png)
